3-cyano-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide
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Overview
Description
3-cyano-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide is a complex organic compound that features a cyano group, a benzamide moiety, and a piperidine ring substituted with a methylthio benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Methylthio Benzyl Group: This step involves the alkylation of the piperidine ring with 2-(methylthio)benzyl chloride under basic conditions.
Formation of the Benzamide Moiety: The benzamide group is introduced by reacting the piperidine derivative with 3-cyanobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzamides.
Scientific Research Applications
3-cyano-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting the central nervous system.
Biological Studies: Its interactions with various biological targets can be studied to understand its mechanism of action and potential therapeutic effects.
Chemical Biology: It can be used as a probe to study the function of specific proteins or pathways in cells.
Industrial Applications: It may be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-cyano-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The cyano group can form hydrogen bonds with target proteins, while the piperidine ring and benzamide moiety can interact with hydrophobic pockets in the target. These interactions can modulate the activity of the target protein, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
3-cyano-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzamide: is similar to other benzamide derivatives and piperidine-containing compounds.
N-(2-(methylthio)benzyl)piperidine-4-carboxamide: Lacks the cyano group but has a similar piperidine and benzamide structure.
3-cyano-N-(piperidin-4-ylmethyl)benzamide: Lacks the methylthio benzyl group but has a similar cyano and benzamide structure.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows for a diverse range of chemical reactions and biological interactions. The presence of the cyano group, methylthio benzyl group, and piperidine ring in a single molecule provides a unique scaffold for drug development and chemical biology studies.
Properties
IUPAC Name |
3-cyano-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3OS/c1-27-21-8-3-2-6-20(21)16-25-11-9-17(10-12-25)15-24-22(26)19-7-4-5-18(13-19)14-23/h2-8,13,17H,9-12,15-16H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCRZEOOIJWXQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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